Kinome-Wide Selectivity Profile
SGC-AAK1-1 exhibits a remarkably narrow selectivity profile. In a KINOMEscan assay against a panel of 403 wild-type human protein kinases at 1 µM, SGC-AAK1-1 was found to have only three off-target kinases (RIOK1, RIOK3, PIP5K1C) with a binding dissociation constant (KD) within 30-fold of its primary target AAK1 (KD = 26 nM) [1]. This is a critical differentiator from many other AAK1 inhibitors, which often exhibit broader kinome activity and confound experimental results [2].
| Evidence Dimension | Kinome-wide selectivity (number of off-target kinases with KD < 100 nM or < 1 µM) |
|---|---|
| Target Compound Data | 3 off-target kinases with KD < 1 µM (RIOK1 KD=72 nM, RIOK3 KD=290 nM, PIP5K1C KD=260 nM) from a 403-kinase panel [1] |
| Comparator Or Baseline | LP-935509: Kinase selectivity panel shows potent inhibition of BIKE (IC50=14 nM) and modest inhibition of GAK (IC50=320 nM), but a full kinome-wide profile is not reported in the same detail [3]. BMS-911172: Reported as AAK1-selective but full kinome-wide profiling data is not publicly available in the primary literature [4]. |
| Quantified Difference | SGC-AAK1-1 is characterized by a comprehensive, published kinome-wide profile confirming minimal off-target activity, a standard not met by all commercially available AAK1 inhibitors. |
| Conditions | KINOMEscan (DiscoverX) assay at 1 µM compound concentration, 403 wild-type human protein kinases |
Why This Matters
This selectivity profile is essential for using the compound as a chemical probe to study AAK1 function, as it minimizes confounding off-target effects that could mislead biological interpretation.
- [1] Wells C, Couñago RM, Limas JC, et al. SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K. ACS Med Chem Lett. 2020;11(3):340-345. View Source
- [2] Chemical Probes Portal. SGC-AAK1-1. 2023. View Source
- [3] Kostich W, Hamman BD, Li YW, et al. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. J Pharmacol Exp Ther. 2016;358(3):371-86. View Source
- [4] Hartz RA, Ahuja VT, Luo G, et al. Discovery of BMS-911172: A Potent, Selective, and Orally Bioavailable Inhibitor of Adaptor Protein-2-Associated Kinase 1 (AAK1) for the Treatment of Neuropathic Pain. J Med Chem. 2019;62(22):10372-10393. View Source
